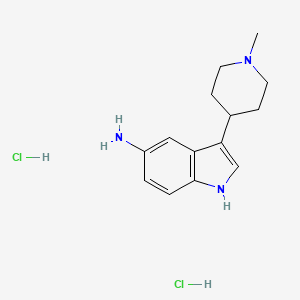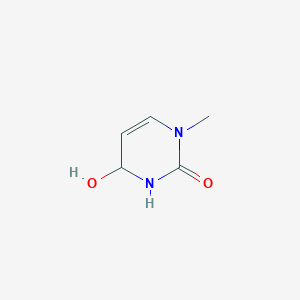
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a keto group on a hexanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amino acid.
Oxidation: The keto group is introduced by oxidizing the corresponding alcohol or aldehyde intermediate.
Deprotection: The protecting group on the amino group is removed to yield the free amino acid.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-6-(methoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-2-Amino-6-(ethoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with an ethoxy group instead of a benzyloxy group.
(S)-2-Amino-6-(phenoxy)-6-oxohexanoic acid hydrochloride: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H18ClNO4 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,16,17);1H/t11-;/m0./s1 |
Clé InChI |
JMBKVWIZMJFWPS-MERQFXBCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



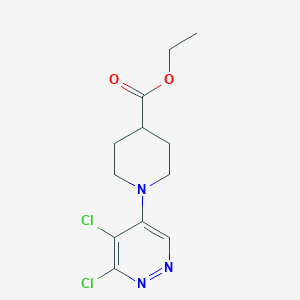
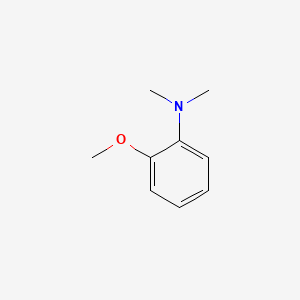
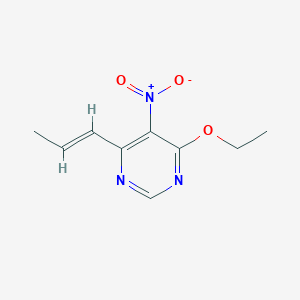
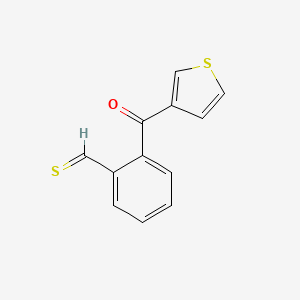
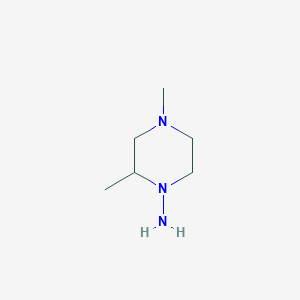
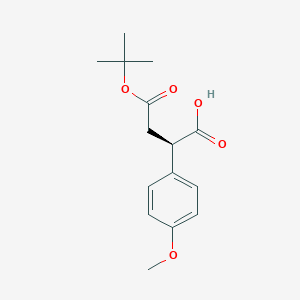
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)

![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
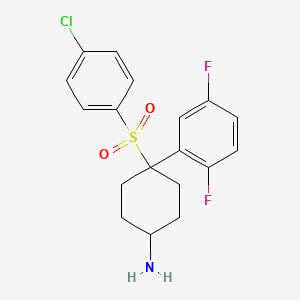
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
